molecular formula C15H16O5 B8637649 5,7-Dihydroxy-8-propionyl-4-propyl-2H-chromen-2-one CAS No. 166983-58-0

5,7-Dihydroxy-8-propionyl-4-propyl-2H-chromen-2-one

Cat. No.: B8637649
CAS No.: 166983-58-0
M. Wt: 276.28 g/mol
InChI Key: HLIXWNXSLCQZJO-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-8-propionyl-4-propyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H16O5 and its molecular weight is 276.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

166983-58-0

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

5,7-dihydroxy-8-propanoyl-4-propylchromen-2-one

InChI

InChI=1S/C15H16O5/c1-3-5-8-6-12(19)20-15-13(8)10(17)7-11(18)14(15)9(16)4-2/h6-7,17-18H,3-5H2,1-2H3

InChI Key

HLIXWNXSLCQZJO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2C(=O)CC)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A three-neck flask (500 mL) equipped with an efficient methanical stirrer, thermometer and addition funnel was charged with 5,7-dihydroxy-4-propylcoumarin, 2, (25.0 g, 0.113 mol), aluminum chloride (62.1 g; 0.466 mol), and nitrobenzene (150 mL) and the mixture was stirred until a solution was obtained, which was cooled to 0° C. in an ice bath. A solution of propionyl chloride (15.2 g; 0.165 mol) in carbon disulfide (50 mL) was added dropwise at such a rate that the reaction temperature was maintained at 8°-10° C. Addition was completed over a period of 1 hour with vigorous stirring. The reaction was monitored by TLC using a mobile phase of 50% ethyl acetate/hexane. After three hours, an additional portion of propionyl chloride (2.10 g; 0.0227 mol) in carbon disulfide (10 mL) was added. Immediately after the TLC analysis indicated the total consumption of starting material, the reaction mixture was poured onto ice, and allowed to stand overnight. The nitrobenzene was removed by steam distillation, and the remaining solution was extracted several times with ethyl acetate. The extracts were combined and dried over Na2SO4. The crude product obtained by evaporation in vacuo was purified by chromatography on a silica gel column eluting with 50% ether/hexane to provide the desired propionylated coumarin 3, mp (corr) 244°-246° C. 1H-NMR (DMSO-d6) δ 0.96 (3H, t, J=7.3 Hz, CH3); 1.10 (3H, t, J=7.2 Hz, CH3); 1.60 (2H, m, CH2); 2.88 (2H, t, J=7.7 Hz, CH2); 3.04 (2H, q, J=7.2 Hz, CH2); 5.95 (1H, s, H3); 6.31 (1H, s, H6); 11.07 (1H, s, OH); 11.50 (1H, s, OH); MS (EI): 277 (6.6, M+1); 276 (9.0, M+); 247 (100, M--C2H5); IR (KBr): 3239 (s and broad, OH); 1693 (s, C=O), 1625 and 1593 (s) cm-1 ; Anal. calcd. for C15H16O5 : C, 65.21; H, 5.84; Found: c, 64.92; H, 5.83. The isomer assignment was made by analogy to precedent.15
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Synthesis routes and methods II

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The key intermediate in the inventive method of preparation is chromene 4, which is synthesized by the sequence depicted in Scheme I. Thus, 5,7-dihydroxy-4-propylcoumafin, 2,5 was prepared quantitatively from ethyl butyrylacetate and phloroglucinol under Pechman conditions.6Product yield and purity was dependent on the amount of sulfuric acid used. The 8-position of 5,7-dihydroxy-4-propylcoumafin, 2, was then selectively acylated at 8°-10° C. by propionyl chloride and A1Cl3 in a mixture of carbon disulfide and nitrobenzene to afford 5,7-dihydroxy-8-propionyl-4-propylcoumarin, 3. A route developed for synthesis of Mammea coumarins7 was initially attempted for preparation of compound 3, but it proved too awkward and low-yielding. The chromene ring was introduced upon treatment of compound 3 with 4,4-dimethoxy-2-methylbutan-2-ol,8 providing 4 in 78% yield. ##STR2##
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